molecular formula C8H7FN2 B13158166 6-fluoro-1H-indol-3-amine

6-fluoro-1H-indol-3-amine

Cat. No.: B13158166
M. Wt: 150.15 g/mol
InChI Key: QNRNVIHDJQAKPS-UHFFFAOYSA-N
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Description

6-fluoro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of a fluorine atom at the 6th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indol-3-amine typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1H-indol-3-amine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, various amine derivatives, and substituted indoles with different functional groups .

Scientific Research Applications

6-fluoro-1H-indol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indol-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, making it more effective in its biological activities. The compound can modulate various signaling pathways, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-indol-3-amine is unique due to the specific positioning of the fluorine atom, which significantly alters its chemical and biological properties. This positioning can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

6-fluoro-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRNVIHDJQAKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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